6-Chloro-2-fluoro-1H-purine is an organic compound classified as a purine derivative. Purines are aromatic heterocyclic compounds characterized by a fused pyrimidine and imidazole ring structure. This particular compound is notable for its dual substitution with chlorine and fluorine atoms, which can influence its biological activity and chemical properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-2-fluoro-1H-purine, and it has a molecular formula of with a molecular weight of approximately 172.55 g/mol .
The synthesis of 6-chloro-2-fluoro-1H-purine primarily utilizes the Balz-Schiemann reaction. This method involves the diazotization of 2-aminopurine, followed by fluorodediazoniation in an aqueous solution of fluoroboric acid. The initial step converts the amine group into a diazonium salt, which is subsequently treated to introduce the fluorine atom .
The molecular structure of 6-chloro-2-fluoro-1H-purine consists of a purine base with specific substitutions at the 6 and 2 positions. The presence of chlorine and fluorine enhances its reactivity and potential biological activity.
6-Chloro-2-fluoro-1H-purine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-chloro-2-fluoro-1H-purine primarily relates to its role as an inhibitor in various biological pathways. It has been shown to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, it has demonstrated antiviral properties against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro, suggesting its potential as a therapeutic agent in viral infections .
The compound is classified under hazardous materials due to its potential toxicity; it carries safety symbols indicating danger (GHS05, GHS07). Precautionary measures include using personal protective equipment such as gloves and eye protection during handling .
6-Chloro-2-fluoro-1H-purine serves as a valuable building block in medicinal chemistry, particularly in the synthesis of purine nucleosides that have shown promising biological activities. Its derivatives are explored for their potential use in developing antiviral drugs and cancer therapeutics due to their ability to inhibit key enzymes involved in cell proliferation and viral replication .
Table 1: Nucleophilic Displacement at C-6 of 6-Chloro-2-fluoropurine
Nucleophile | Product | Conditions | Regioselectivity (N9:N7) | Yield |
---|---|---|---|---|
Sugar chloride | Protected cladribine analogue | KOtBu, MeCN/3,4-DHP, 25°C | 10:1 | 67-70% |
NH₃/MeOH | 2-Fluoro-2'-deoxyadenosine | NH₃/THF/MeOH, reflux | N/A | 82% |
Alkylamines | N⁶-Alkylated purines | Et₃N, DMF, 60°C | >95% N9-isomer | 75-85% |
C-2 fluorination is achieved via halogen exchange or late-stage fluorination. Diethylaminosulfur trifluoride (DAST) mediates chlorine-fluorine exchange at C-2 of 2,6-dichloropurine derivatives at −20°C to 0°C, yielding 6-chloro-2-fluoropurine with >90% regiochemical fidelity. This strategy avoids electrophilic fluorinating agents that promote decomposition [4]. Alternative routes use 2-fluoroacetate precursors cyclized with formamidine acetate under basic conditions, though this requires stringent temperature control (−10°C) to suppress polyfluorination [8]. The C-2 fluorine enhances metabolic stability in antiviral nucleosides by resisting enzymatic dehalogenation [3] [6].
Regioselective C-6 chlorination employs POCl₃ or PCl₅ on hypoxanthine precursors, with N,N-diethylaniline as catalyst. Microwave irradiation (80–100°C, 30 min) achieves complete conversion with <5% N7-chlorinated byproducts. Protecting group strategies (e.g., O⁶-diphenylcarbamoyl) prevent N-alkylation during chlorination [1] [4]. Alternatively, 2-fluoropurine undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid, yielding 80–85% C-6 chlorinated product. The C-2 fluorine’s −I effect directs electrophiles to C-6, minimizing C-8 side reactions [3].
Microwave irradiation significantly accelerates purine cyclization and functionalization. Cyclocondensation of 2-fluoropropionyl acetate with formamidine acetate under microwave irradiation (120°C, 15 min) achieves 95% conversion versus 8 hours conventionally. Similarly, glycosylation reactions show enhanced β-selectivity (N9-β:N7-β = 12:1) and 50% reduced reaction time under microwave conditions [4] [8]. Scale-up trials demonstrate consistent reproducibility at 1-kg scale with 15% energy savings [8].
Table 2: Microwave Optimization of Key Reactions
Reaction Type | Conventional Time/Temp | Microwave Time/Temp | Yield Increase | Byproduct Reduction |
---|---|---|---|---|
Purine cyclization | 8 h / 80°C | 15 min / 120°C | 22% | 40% |
Glycosylation | 150 min / 25°C | 30 min / 80°C | 15% | 30% (N7-isomer) |
Halogen exchange (DAST) | 4 h / 0°C | 20 min / 50°C | 12% | 25% (dehalogenation) |
Gold(I)-catalyzed glycosylation using AuCl(PPh₃)/AgOTf enables 90% atom-economical coupling of 6-chloro-2-fluoropurine with glycals, minimizing N7-isomer formation [1]. Palladium nanocatalysts (Pd/C, 5 mol%) facilitate Suzuki-Miyaura couplings at C-8 with arylboronic acids without affecting C-2/C-6 halogens. Phase-transfer catalysts (Aliquat 336) enhance amination kinetics at C-6, reducing reaction temperatures by 40°C. These systems achieve E-factors <15, aligning with green chemistry principles [1] [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7